molecular formula C20H23BrN2O3 B12180070 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide

2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide

Cat. No.: B12180070
M. Wt: 419.3 g/mol
InChI Key: IVFOMLYOVSCIBY-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide is a synthetic organic compound with a complex structure. It contains a bromophenoxy group, a morpholine ring, and a phenylethyl group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide typically involves the reaction of 4-bromophenol with 2-chloro-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenoxy group can be oxidized to form corresponding phenolic compounds.

    Reduction: The compound can be reduced to remove the bromine atom, forming a phenoxy derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under basic conditions.

Major Products Formed

    Oxidation: Phenolic compounds.

    Reduction: Phenoxy derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-bromophenoxy)-1-(morpholin-4-yl)ethan-1-one
  • 2-(4-bromophenoxy)-1-(morpholin-4-yl)propan-1-one
  • 2-(3-bromophenoxy)-1-(morpholin-4-yl)ethan-1-one

Uniqueness

2-(4-bromophenoxy)-N-[2-(morpholin-4-yl)-1-phenylethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylethyl group differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and different pharmacological profiles.

Properties

Molecular Formula

C20H23BrN2O3

Molecular Weight

419.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(2-morpholin-4-yl-1-phenylethyl)acetamide

InChI

InChI=1S/C20H23BrN2O3/c21-17-6-8-18(9-7-17)26-15-20(24)22-19(16-4-2-1-3-5-16)14-23-10-12-25-13-11-23/h1-9,19H,10-15H2,(H,22,24)

InChI Key

IVFOMLYOVSCIBY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(C2=CC=CC=C2)NC(=O)COC3=CC=C(C=C3)Br

Origin of Product

United States

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